L-Glutamic acid dimethyl ester hydrochloride

概要

説明

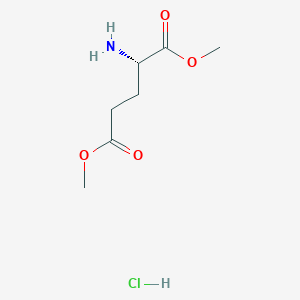

L-Glutamic acid dimethyl ester hydrochloride is an organic compound with the chemical formula C7H13NO4·HCl. It is a derivative of L-glutamic acid, where both carboxyl groups are esterified with methanol. This compound is often used in peptide synthesis and various biochemical applications due to its unique properties .

準備方法

Synthetic Routes and Reaction Conditions

L-Glutamic acid dimethyl ester hydrochloride can be synthesized through a two-step process:

Esterification: L-glutamic acid is reacted with methanol in the presence of thionyl chloride at 0°C for 30 minutes. This reaction forms the dimethyl ester of L-glutamic acid.

Hydrochloride Formation: The resulting dimethyl ester is then treated with hydrochloric acid to form this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through crystallization or other separation techniques .

化学反応の分析

Types of Reactions

L-Glutamic acid dimethyl ester hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to form L-glutamic acid.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Hydrolysis: Typically performed in acidic or basic conditions using water or aqueous solutions.

Substitution: Common reagents include alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Hydrolysis: L-glutamic acid.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Synthesis and Pharmaceutical Applications

L-Glutamic acid dimethyl ester hydrochloride serves as a precursor in the synthesis of multiple bioactive compounds. Its utility stems from its ability to undergo further chemical transformations that yield derivatives with enhanced pharmacological properties.

- Pharmaceutical Intermediates : The compound is extensively used in the preparation of pharmaceutical intermediates, particularly in the synthesis of amino acid derivatives and peptide synthesis. For instance, it has been reported as a precursor for the synthesis of N-tert-butoxycarbonyl-L-glutamic acid dimethyl ester, which is crucial for developing various therapeutic agents .

- Drug Development : Research indicates that derivatives synthesized from this compound exhibit significant biological activity. These derivatives are being explored for their potential use in treating conditions like neurodegenerative diseases and metabolic disorders due to their structural similarity to neurotransmitters .

Chemical Properties and Reactions

The compound is characterized by its high solubility in water and methanol, making it conducive for various chemical reactions. Its hygroscopic nature necessitates storage under inert gas conditions to prevent degradation.

Case Study 1: Synthesis Efficiency

A recent study demonstrated a one-pot method for synthesizing this compound, achieving a yield exceeding 85%. This method significantly reduces raw material usage and environmental impact by enabling the recycling of solvents like ethyl acetate .

Another investigation focused on the biological activity of derivatives obtained from this compound. The study revealed that certain derivatives exhibited neuroprotective effects in vitro, suggesting potential applications in neuropharmacology .

Analytical Methods for Detection

The detection and quantification of this compound can be performed using high-performance liquid chromatography (HPLC). The method provides a resolution greater than 1.5 for optical isomers, ensuring high purity levels necessary for pharmaceutical applications .

作用機序

L-Glutamic acid dimethyl ester hydrochloride exerts its effects primarily through its interaction with glutamate receptors. It can stimulate insulin release by inhibiting ATP-sensitive potassium channels (KATP channels) in pancreatic beta cells. This inhibition leads to membrane depolarization and subsequent insulin secretion .

類似化合物との比較

Similar Compounds

Dimethyl Glutamate: A similar compound without the hydrochloride group.

L-Glutamic Acid Dimethyl Ester: Another esterified form of L-glutamic acid.

Uniqueness

L-Glutamic acid dimethyl ester hydrochloride is unique due to its hydrochloride group, which enhances its solubility and stability. This makes it particularly useful in biochemical applications where solubility is crucial .

生物活性

L-Glutamic acid dimethyl ester hydrochloride (GME) is a derivative of the amino acid glutamic acid, known for its significant biological activities, particularly in metabolic processes and neurophysiology. This article explores its biological activity, including its effects on insulin secretion, potential therapeutic applications, and its role in cancer research.

- Chemical Formula : CHClNO

- Molecular Weight : 211.64 g/mol

- CAS Number : 23150-65-4

GME is a crystalline compound that serves as a pharmaceutical intermediate and is synthesized through the methylation of glutamic acid using methanol and thionyl chloride. Its structure allows it to interact with various biological systems, particularly in the central nervous system (CNS) and endocrine functions.

GME acts primarily as an agonist at glutamate receptors, which are critical for neurotransmission in the CNS. It has been shown to enhance insulin secretion from pancreatic beta cells, suggesting a role in glucose metabolism regulation. The mechanism involves:

- Increased Insulin Release : Studies indicate that GME enhances insulin release in response to glucose and other secretagogues like L-leucine. This effect is characterized by a leftward shift in the sigmoidal relationship between insulin output and glucose concentration, indicating heightened sensitivity to glucose stimulation .

1. Insulin Secretion

Research demonstrates that GME significantly stimulates insulin secretion from pancreatic islets. In experiments conducted on isolated rat pancreatic islets, GME was found to potentiate insulin release when co-administered with glucose and other stimulants . The following table summarizes key findings from relevant studies:

2. Cancer Research

GME has been investigated for its potential anticancer properties. In colon carcinoma cell lines, it has been shown to be efficiently metabolized, leading to the production of various metabolites that may influence tumor growth dynamics . The following case study highlights its impact:

- Case Study : A study published in The American Journal of Physiology examined the nutritional efficiency of succinic acid and GME in colon carcinoma cells. It was found that these compounds could alter metabolic pathways beneficially, suggesting a potential role in cancer therapy .

3. Neurotransmission

As a derivative of glutamic acid, GME plays a role as an excitatory neurotransmitter. It binds to glutamate receptors, which are implicated in various neurological conditions such as Alzheimer's disease and epilepsy. The modulation of these receptors by GME may provide insights into therapeutic strategies for neurodegenerative diseases .

特性

IUPAC Name |

dimethyl 2-aminopentanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4.ClH/c1-11-6(9)4-3-5(8)7(10)12-2;/h5H,3-4,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUPLHQOVIUESQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388975 | |

| Record name | dimethyl 2-aminopentanedioate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13515-99-6, 23150-65-4 | |

| Record name | Dimethyl DL-glutamate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23150-65-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl 2-aminopentanedioate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL DL-GLUTAMATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16247QSY33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the optimal conditions for synthesizing L-Glutamic acid dimethyl ester hydrochloride?

A1: [] Researchers found that the yield of this compound is influenced by several factors during synthesis, including the order of reagent addition, reaction time, temperature, and the molar ratio of L-Glutamic acid to thionyl chloride (SOCl2). While the specific optimal conditions are not provided in the abstract, the study systematically investigated these parameters to determine the conditions that resulted in the highest yield of the desired product. Additionally, the researchers optimized recrystallization procedures to further enhance the purity and yield of the final compound.

Q2: What happens to this compound when exposed to gamma radiation?

A2: [] Although the abstract does not provide specific findings, it indicates that electron paramagnetic resonance (EPR) spectroscopy was employed to study the effects of gamma radiation on this compound. EPR is a technique sensitive to species with unpaired electrons, often generated upon irradiation. Therefore, this study likely aimed to identify and characterize the radicals formed when this compound is exposed to gamma radiation. This information could be valuable in understanding the compound's stability and potential degradation pathways.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。